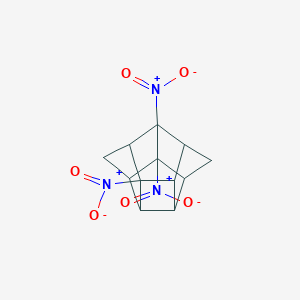
Phosphazene base P2-t-Bu solution
Overview
Description
Phosphazene base P2-t-Bu solution is an extremely strong and hindered neutral nitrogen base . It is about 10^9 times more basic than DBU (pK a (DMSO) 21.45) . This solution is stable to hydrolysis and unaffected by alkylating agents . It is also a highly selective base .
Synthesis Analysis
The synthesis of Phosphazene base P2-t-Bu solution involves the use of a 0.5 M solution of the base in hexane or heptane . Ethyl bromide is added to this solution to eliminate small amounts of protic impurities .Molecular Structure Analysis
The molecular structure of Phosphazene base P2-t-Bu solution is related to phosphazene bases, which feature P (III) with three amido substituents and a transannular amine .Chemical Reactions Analysis
Phosphazene base P2-t-Bu solution is used in various chemical reactions. For instance, it catalyzes methoxy-alkoxy exchange reactions on (hetero)arenes with alcohols .Physical And Chemical Properties Analysis
Phosphazene base P2-t-Bu solution is a colorless and odorless liquid that is soluble in various organic solvents. It is stable to hydrolysis and unaffected by alkylating agents .Scientific Research Applications
Strong Base
This compound is an extremely strong and hindered neutral nitrogen base . It is about 10^9 times more basic than DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), a commonly used organic base . This makes it useful in reactions that require a strong base.
Stability to Hydrolysis
The compound is stable to hydrolysis . This means it can be used in reactions that involve water or moisture without decomposing, which is a valuable property for many chemical processes.
Resistance to Alkylating Agents
It is unaffected by alkylating agents . Alkylating agents are often used in organic synthesis to introduce alkyl groups into molecules. The resistance of this compound to these agents can be beneficial in certain synthetic pathways.
Selective Base
It is a highly selective base . This means it can selectively deprotonate certain functional groups in the presence of others, which is a desirable property in complex organic syntheses.
Deprotonation of Phosphines
The compound can be used for the deprotonation of phosphines . Phosphines are commonly used ligands in organometallic chemistry and their deprotonation can lead to new reactivity.
Catalyst in Oxa-Michael Reactions
It has been used as a catalyst in oxa-Michael reactions . These reactions involve the addition of an alcohol to an α,β-unsaturated carbonyl compound, and are a key method for forming carbon-oxygen bonds in organic synthesis .
Ring-Opening Polymerization
The compound has been used as a catalyst for the ring-opening polymerization (ROP) of δ-valerolactone . ROP is a common method for synthesizing polymers, and the use of this compound as a catalyst could offer advantages in terms of reaction efficiency and control over the polymer structure .
Recyclable Catalyst
When supported on polystyrene, the compound can act as an efficient and recyclable catalyst . This could have significant implications for sustainable chemistry, as it allows the catalyst to be reused multiple times, reducing waste and cost .
Mechanism of Action
Target of Action
It’s known that this compound is a highly selective base , suggesting that it may interact with acidic protons in various chemical reactions.
Mode of Action
Phosphazene base P2-t-Bu is an extremely strong and hindered neutral nitrogen base . It is about 10^9 times more basic than DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), a commonly used organic base . This suggests that the compound can deprotonate a wide range of substrates, even those with relatively acidic protons. It is stable to hydrolysis and unaffected by alkylating agents .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[tert-butylimino-(dimethylamino)-[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H39N7P2/c1-14(2,3)15-22(17(4)5,18(6)7)16-23(19(8)9,20(10)11)21(12)13/h1-13H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTQESMNKMUZAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H39N7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401465 | |
| Record name | Phosphazene base P2-t-Bu solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene) | |
CAS RN |
111324-03-9 | |
| Record name | Phosphazene base P2-t-Bu solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 111324-03-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-N-[(4aS,6R,8S,8aR)-6-(2,3-dihydroxypropyl)-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B50333.png)

![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)

![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)







